molecular formula C7H6BrFO2S B2599750 4-Bromo-2-methylbenzene-1-sulfonyl fluoride CAS No. 1934405-42-1

4-Bromo-2-methylbenzene-1-sulfonyl fluoride

Cat. No.: B2599750
CAS No.: 1934405-42-1
M. Wt: 253.09
InChI Key: TUEAKHVMACZRJU-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO2S. It is a white to light yellow crystalline solid at room temperature and is known for its high reactivity as a sulfonyl fluoride reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methylbenzene-1-sulfonyl fluoride can be synthesized through various methods. One common synthetic route involves the sulfonylation of 4-bromo-2-methylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Scientific Research Applications

4-Bromo-2-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-methylbenzene-1-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride. It can form covalent bonds with nucleophilic sites on biomolecules, such as the active sites of enzymes, leading to inhibition or modification of enzyme activity. This reactivity is due to the electrophilic nature of the sulfonyl fluoride group, which readily reacts with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzene-1-sulfonyl fluoride
  • 4-Fluoro-2-methylbenzene-1-sulfonyl fluoride
  • 4-Iodo-2-methylbenzene-1-sulfonyl fluoride

Uniqueness

4-Bromo-2-methylbenzene-1-sulfonyl fluoride is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. The bromine atom can also serve as a handle for further functionalization through halogen exchange or cross-coupling reactions .

Properties

IUPAC Name

4-bromo-2-methylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEAKHVMACZRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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